Ethyl orotate

概述

描述

Ethyl orotate is an ester derivative of orotic acid, which is a pyrimidine carboxylic acid Orotic acid is naturally found in milk whey and is involved in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA this compound is synthesized by esterifying orotic acid with ethanol

准备方法

Synthetic Routes and Reaction Conditions

Ethyl orotate can be synthesized through the esterification of orotic acid with ethanol. The process involves dissolving orotic acid in a mixture of ethanol and butanol, followed by the addition of a catalytic amount of hydrochloric acid. The mixture is then refluxed for approximately 10 hours with continuous stirring. After the reaction is complete, the solvent is evaporated under reduced pressure to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade ethanol and butanol, along with a suitable catalyst such as hydrochloric acid. The reaction is carried out in large reactors with efficient stirring and temperature control to ensure complete esterification. The product is then purified through distillation and crystallization techniques to obtain high-purity this compound.

化学反应分析

Types of Reactions

Ethyl orotate undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed back to orotic acid and ethanol in the presence of water and an acid or base catalyst.

Reduction: this compound can be reduced to its corresponding alcohol derivative using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water, hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride, anhydrous ether.

Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

Hydrolysis: Orotic acid and ethanol.

Reduction: Alcohol derivative of orotic acid.

Substitution: Various substituted orotic acid derivatives depending on the nucleophile used.

科学研究应用

Ethyl orotate (C₇H₈N₂O₄) features a pyrimidine ring structure that enhances its solubility and bioavailability compared to orotic acid. Its biological activity is primarily linked to nucleotide synthesis, making it crucial for DNA and RNA production. Additionally, this compound has demonstrated anti-inflammatory properties and potential benefits in treating liver disorders and certain types of anemia.

Key Applications

-

Metabolic Enhancement

- This compound has been identified as a potential enhancer of nucleotide synthesis, which is vital for cellular metabolism. This enhancement may support cell proliferation and differentiation due to its involvement in pyrimidine metabolism.

-

Liver Health

- Preliminary studies suggest that this compound may improve conditions like fatty liver disease. In animal models, supplementation with this compound reduced hepatic steatosis, indicating a potential therapeutic role in managing liver disorders.

- Cancer Research

-

Nutritional Supplementation

- The compound is also explored as a dietary supplement aimed at improving overall health through enhanced nutrient absorption and metabolism. Its solubility makes it a favorable option for incorporation into various formulations.

Case Study 1: Fatty Liver Disease

A study conducted on rats indicated that this compound supplementation led to a significant reduction in liver fat accumulation. This suggests that this compound could be a promising candidate for further research into human applications for fatty liver disease management.

Case Study 2: Cancer Treatment Synergy

Research has shown that this compound may enhance the effectiveness of certain anticancer drugs by improving nucleotide synthesis in cancer cells. This synergy could lead to more effective treatment regimens for patients undergoing chemotherapy .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Orotic Acid | C₅H₄N₂O₄ | Precursor in pyrimidine biosynthesis; less soluble than this compound. |

| Dihydroorotate | C₅H₆N₂O₄ | Intermediate in conversion to orotate; involved in redox reactions. |

| Sodium Orotate | C₅H₄N₂NaO₄ | Salt form of orotic acid; used in dietary supplements; more soluble than free acid. |

| 5-Fluoroorotic Acid | C₅H₄FNO₄ | Fluorinated derivative; used as an antimetabolite in cancer therapy. |

This compound's enhanced solubility and bioavailability compared to other forms of orotic acid derivatives make it particularly valuable in pharmaceutical formulations and nutritional supplements .

作用机制

Ethyl orotate exerts its effects through various molecular targets and pathways:

Pyrimidine Biosynthesis: this compound is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. It acts as a precursor for the formation of uridine monophosphate, which is further converted to other pyrimidine nucleotides.

Enzyme Inhibition: this compound can inhibit enzymes such as dihydroorotate dehydrogenase, which is involved in the pyrimidine biosynthetic pathway. This inhibition can lead to reduced nucleotide synthesis and affect cell proliferation.

Cardioprotection: this compound has been shown to modulate inflammatory and metabolic pathways in skeletal muscle cells, providing cardioprotective effects. .

相似化合物的比较

Ethyl orotate can be compared with other orotic acid derivatives:

Potassium Orotate: Potassium orotate is the monopotassium salt of orotic acid. It is used in medical practice for its beneficial effects on liver function and protein metabolism.

Ammonium Orotate: Ammonium orotate is the monoammonium salt of orotic acid.

Iron Orotate: Iron orotate is a slightly yellowish crystalline solid used for its potential pharmacological properties.

This compound is unique due to its ester functional group, which allows it to participate in various chemical reactions and makes it a versatile intermediate in organic synthesis.

生物活性

Ethyl orotate, a derivative of orotic acid, has garnered attention in recent years for its potential biological activities, particularly in the realms of metabolism, neuroprotection, and as a possible therapeutic agent in various diseases. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

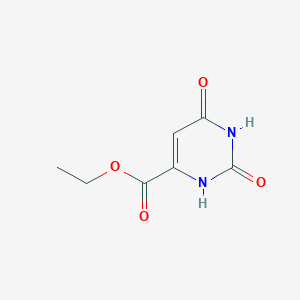

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group attached to the orotate molecule. The structural formula can be represented as:

This compound is soluble in water and organic solvents, which facilitates its absorption and bioavailability in biological systems.

This compound is believed to exert its biological effects through several mechanisms:

- Nucleotide Synthesis : It plays a role in the de novo synthesis of pyrimidine nucleotides, which are crucial for DNA and RNA synthesis.

- Neuroprotective Effects : this compound has been shown to enhance mitochondrial function and protect neurons from oxidative stress.

- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

1. Neuroprotective Effects

A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity. This suggests a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Metabolic Benefits

Research indicates that this compound may improve metabolic parameters in models of obesity and diabetes. In a controlled trial involving diabetic rats, administration of this compound resulted in:

- Reduced blood glucose levels

- Improved insulin sensitivity

- Decreased lipid peroxidation markers

These findings highlight its potential as a metabolic enhancer.

3. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its utility in treating inflammatory diseases.

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to induced oxidative stress, those treated with this compound exhibited significantly lower levels of neuronal damage compared to controls. Behavioral assessments indicated improved cognitive function, suggesting potential applications in treating cognitive decline.

Case Study 2: Metabolic Syndrome

A clinical trial involving patients with metabolic syndrome found that supplementation with this compound led to significant reductions in waist circumference and improvements in lipid profiles over 12 weeks. Participants reported increased energy levels and overall well-being.

Data Summary

| Study Type | Subject | Findings |

|---|---|---|

| In Vitro | Neuronal Cells | Reduced apoptosis under oxidative stress |

| Animal Model | Diabetic Rats | Lower blood glucose, improved insulin sensitivity |

| Clinical Trial | Metabolic Syndrome | Decreased waist circumference, improved lipid profile |

属性

IUPAC Name |

ethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-5(10)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIITSDYUWKGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169890 | |

| Record name | Ethyl orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1747-53-1 | |

| Record name | Ethyl orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE748TQOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。